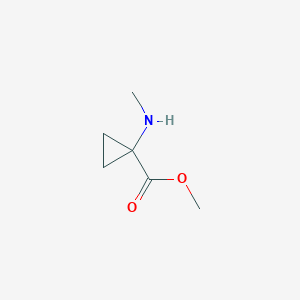
Methyl 1-(methylamino)cyclopropane-1-carboxylate
概要
説明
シトロネリルアセテートは、3,7-ジメチル-6-オクテン-1-イルアセテートとしても知られており、分子式がC12H22O2の有機化合物です。これは、バラや柑橘類を思わせる心地よいフルーティーな香りの無色液体です。 この化合物は、シトロネラ油やゼラニウム油などの精油に一般的に見られ、香料やフレーバー業界で広く使用されています .
2. 製法
合成経路と反応条件: シトロネリルアセテートは、シトロネロールと酢酸のエステル化によって合成できます。この反応は、硫酸などの酸触媒を必要とするのが一般的で、効率的に進行します。 反応条件は、通常、エステルの収率を高めるために、反応物を還流下で加熱することを伴います .
工業生産方法: 工業的な設定では、シトロネリルアセテートはしばしば酵素法を使用して生産されます。このような方法の1つは、シトロネロールと酢酸ビニルをトランスエステル化するために、蛍光 Pseudomonas から固定化されたリパーゼを使用する方法です。 このプロセスは、反応温度50°Cと振盪速度200 rpmを含む最適化された条件下で行われ、高収率のシトロネリルアセテートが得られます .
3. 化学反応の分析
反応の種類: シトロネリルアセテートは主に、エステル化反応とトランスエステル化反応を受けます。また、加水分解反応にも参加し、エステル結合が切断されてシトロネロールと酢酸が生成されます。
一般的な試薬と条件:
エステル化: 触媒として硫酸を使用した、シトロネロールと酢酸。
トランスエステル化: 触媒として固定化されたリパーゼを使用した、シトロネロールと酢酸ビニル。
加水分解: 酸または塩基触媒を使用した、水とシトロネリルアセテート。
主な生成物:
エステル化: シトロネリルアセテート。
トランスエステル化: シトロネリルアセテート。
加水分解: シトロネロールと酢酸
準備方法
Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester .
Industrial Production Methods: In industrial settings, citronellyl acetate is often produced using enzymatic methods. One such method involves the use of immobilized lipase from Pseudomonas fluorescens to catalyze the transesterification of citronellol with vinyl acetate. This process is carried out under optimized conditions, including a reaction temperature of 50°C and a shaking speed of 200 rpm, resulting in high yields of citronellyl acetate .
化学反応の分析
Types of Reactions: Citronellyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions, where the ester bond is cleaved to yield citronellol and acetic acid.
Common Reagents and Conditions:
Esterification: Citronellol and acetic acid with sulfuric acid as a catalyst.
Transesterification: Citronellol and vinyl acetate with immobilized lipase as a catalyst.
Hydrolysis: Citronellyl acetate with water and an acid or base catalyst.
Major Products:
Esterification: Citronellyl acetate.
Transesterification: Citronellyl acetate.
Hydrolysis: Citronellol and acetic acid
科学的研究の応用
シトロネリルアセテートは、科学研究で幅広い用途を持っています。
化学: エステル化反応とトランスエステル化反応の研究において、モデル化合物として使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について調査されています。
医学: 疼痛経路の調節を伴う鎮痛効果について研究されています。
作用機序
生物系におけるシトロネリルアセテートの作用機序は、さまざまな分子標的との相互作用を伴います。例えば、その鎮痛効果は、過渡性受容体電位(TRP)チャネルと酸感知イオンチャネル(ASIC)の調節を介して仲介されます。これらのチャネルは痛みの知覚に重要な役割を果たしており、シトロネリルアセテートとの相互作用は痛覚を軽減する可能性があります。 さらに、プロテインキナーゼC(PKC)とプロテインキナーゼA(PKA)の経路が、その作用機序に関係しています .
6. 類似化合物の比較
シトロネリルアセテートは、ゲラニルアセテートやリナリルアセテートなどの他のテルペノイドエステルに似ています。これは、特定の香りプロファイルと、特定の精油中の存在によってユニークです。
類似化合物:
ゲラニルアセテート: バラやシトロネラ油に一般的に見られる、フローラルでフルーティーな香りのため知られています。
リナリルアセテート: ラベンダーオイルの主要成分である、甘く、フローラルな香りが特徴です。
シトロネリルアセテートは、フルーティーでフローラルなノートの組み合わせが独特であるため、香料業界で高く評価されています。
類似化合物との比較
Geranyl acetate: Known for its floral and fruity aroma, commonly found in rose and citronella oils.
Linalyl acetate: Possesses a sweet, floral scent and is a major component of lavender oil.
Citronellol: The alcohol precursor to citronellyl acetate, with a similar but less complex aroma
Citronellyl acetate stands out due to its specific combination of fruity and floral notes, making it highly valued in the fragrance industry.
生物活性
Methyl 1-(methylamino)cyclopropane-1-carboxylate (MMCC) is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 115.15 g/mol
- Structural Features : The compound features a cyclopropane ring substituted with a methylamino group and an ester functional group derived from carboxylic acid.
MMCC primarily acts as an agonist of ethylene response in plants by targeting the enzyme ACC oxidase (ACO). This interaction influences the ethylene biosynthesis pathway, leading to enhanced ethylene-related responses in various biological systems.
Antimicrobial and Antifungal Properties
Research indicates that MMCC exhibits significant antimicrobial and antifungal activities. Its structural characteristics allow it to interact with specific molecular pathways, influencing biological processes such as cell signaling and metabolism.
Antinociceptive Effects
In medicinal studies, MMCC has been explored for its potential antinociceptive properties, suggesting a role in pain relief mechanisms. The compound's interaction with pain pathways may provide therapeutic avenues for managing pain.
Antitumor Activity
Preliminary studies suggest that MMCC may possess antitumor properties, although detailed mechanisms are still under investigation. Its potential as a precursor in the biosynthesis of other biologically active molecules enhances its significance in cancer research .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | , |
| Antifungal | Demonstrated antifungal properties | |
| Antinociceptive | Potential for pain relief | |
| Antitumor | Preliminary evidence of antitumor activity |
Case Study: Ethylene Response Modulation
A study investigating the effects of MMCC on plant growth revealed that the compound enhances ethylene production, leading to increased fruit ripening rates. This suggests that MMCC could be utilized in agricultural practices to improve crop yield and quality.
Safety and Hazard Classification
MMCC is classified as hazardous, with specific warnings related to its irritant properties. Safety measures should be observed when handling this compound due to potential health risks associated with exposure.
特性
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













